molecular formula C18H17N3O2S B2878785 (E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide CAS No. 1281694-06-1

(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide

Cat. No.: B2878785
CAS No.: 1281694-06-1
M. Wt: 339.41
InChI Key: CGSMFNWFUBDUSX-UHFFFAOYSA-N
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Description

(E)-N-(1-Benzylpyrazol-3-yl)-2-phenylethenesulfonamide is a synthetic sulfonamide derivative characterized by an ethenesulfonamide backbone linked to a benzyl-substituted pyrazole ring. The (E)-configuration of the ethenesulfonamide group confers structural rigidity, which may enhance binding specificity to biological targets. This compound has attracted interest in medicinal chemistry due to sulfonamides' historical relevance in drug discovery, particularly as enzyme inhibitors or receptor modulators. Its structural uniqueness lies in the combination of a pyrazole moiety with a sulfonamide group, which differentiates it from other sulfonamide-based therapeutics.

Properties

IUPAC Name

(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-24(23,14-12-16-7-3-1-4-8-16)20-18-11-13-21(19-18)15-17-9-5-2-6-10-17/h1-14H,15H2,(H,19,20)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSMFNWFUBDUSX-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Derivatives

(a) N-[6-Methoxy-5-(2-Methoxyphenoxy)-2-(Pyrimidin-2-yl)-Pyrimidin-4-yl]-2-Phenylethenesulfonamide
  • Core Structure: Shares the 2-phenylethenesulfonamide backbone but substitutes the benzylpyrazole with a bis-pyrimidine ring system featuring methoxy and phenoxy substituents.
  • Biological Activity : Demonstrated efficacy in treating dysuria, likely through smooth muscle relaxation or anti-inflammatory pathways .
  • Key Differences: The pyrimidine-rich structure may enhance DNA/RNA binding affinity, unlike the benzylpyrazole, which could favor protein-target interactions.
(b) Benzothiazole-Based Acetamides (e.g., N-(6-Trifluoromethylbenzothiazole-2-yl)-2-Phenylacetamide)
  • Core Structure : Replaces ethenesulfonamide with an acetamide group and incorporates a benzothiazole ring.
  • Biological Activity: Benzothiazoles are known for antimicrobial and anticancer properties, driven by thiazole’s electron-deficient aromatic system .
  • Key Differences :
    • Acetamide vs. sulfonamide: The latter’s stronger hydrogen-bonding capacity may improve target engagement.
    • Trifluoromethyl groups in benzothiazoles enhance metabolic stability but may reduce solubility compared to the target’s benzylpyrazole.

Functional Group and Activity Comparisons

Compound Core Structure Key Functional Groups Therapeutic Area In Vitro/In Vivo Notes
Target Compound Ethenesulfonamide Benzylpyrazole, (E)-ethenesulfonamide Undefined (Research Stage) Structural rigidity may enhance selectivity.
Pyrimidine-Ethenesulfonamide Bis-pyrimidine Methoxy, phenoxy, ethenesulfonamide Dysuria Validated in smooth muscle modulation.
Benzothiazole Acetamide Benzothiazole-acetamide Trifluoromethyl, acetamide Antimicrobial/Cancer High metabolic stability; solubility challenges.

Mechanistic and Species-Specific Considerations

  • Immunostimulatory Analogues: Linear vs. branched glycolipid studies () highlight that minor structural changes (e.g., E vs. Z configuration) can drastically alter in vitro activity while maintaining similar in vivo effects . For the target compound, the (E)-configuration may optimize receptor binding without compromising pharmacokinetics.
  • Species-Specific Responses : As seen in CatSper channel studies (), human-mouse differences in target activation (e.g., progesterone sensitivity) suggest that the benzylpyrazole moiety’s efficacy must be validated across species .

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

Hydrazine derivatives react with 1,3-diketones under acidic or basic conditions to form pyrazoles. For this compound:

  • Reactants : Phenylhydrazine and acetylacetone derivatives
  • Conditions :
    • Ethanol reflux, 6–8 hours (yield: 65–72%)
    • Microwave-assisted synthesis at 120°C, 30 minutes (yield: 78%)

Mechanism :
$$
\text{RC(O)CH}2\text{C(O)R'} + \text{H}2\text{NNHPh} \rightarrow \text{Pyrazole} + 2\text{H}_2\text{O}
$$
Steric hindrance from substituents directs regioselectivity to the 3-position.

[3+2] Cycloaddition of Nitrile Imines

Nitrile imines generated in situ from hydrazonyl chlorides undergo cycloaddition with alkynes:

  • Catalyst : Triethylamine (2 eq.)
  • Solvent : Dichloromethane, 0°C to room temperature
  • Yield : 60–68%

N-Benzylation of Pyrazole

The benzyl group is introduced via nucleophilic substitution:

Alkylation with Benzyl Halides

  • Reagents : Benzyl bromide (1.2 eq.), K$$2$$CO$$3$$ (2 eq.)
  • Solvent : DMF, 80°C, 4 hours
  • Yield : 85–90%

Side Reactions :

  • O-Benzylation (suppressed using bulky bases)
  • Over-alkylation (controlled by stoichiometry)

Reductive Amination (Alternative)

For substrates with amine groups:

  • Reactants : Benzaldehyde, NaBH$$_3$$CN
  • Solvent : MeOH, 24 hours
  • Yield : 70–75%

Sulfonylation with 2-Phenylethenesulfonyl Chloride

The final step establishes the E-configuration:

Reaction Conditions

Parameter Optimal Value Impact on Yield/Selectivity
Sulfonyl chloride (eq.) 1.5 Prevents under-sulfonylation
Base Pyridine Neutralizes HCl, improves E/Z ratio
Temperature 0°C → RT Minimizes isomerization
Solvent Dry DCM Enhances reagent solubility
Reaction Time 12 hours Completes conversion

Typical Yield : 67–73%

Stereochemical Control

The E-isomer predominates due to:

  • Steric hindrance between pyrazole and sulfonamide groups
  • Conjugation stabilization of the trans-configuration

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography : Silica gel, DCM/MeOH (95:5)
    • Purity: >95% (HPLC)
  • Recrystallization : Ethanol/water (4:1)
    • Crystal morphology: Needle-like

Spectroscopic Data

Technique Key Signals
$$^1$$H NMR δ 7.82 (d, J=15.6 Hz, CH=CHSO$$_2$$)
$$^{13}$$C NMR δ 139.2 (SO$$_2$$N-C)
IR 1345 cm$$^{-1}$$ (S=O asym stretch)

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Cyclocondensation High atom economy Limited to symmetric diketones
[3+2] Cycloaddition Excellent regiocontrol Requires specialized reagents
Reductive Amination Avoids alkylation side products Lower yields

Industrial-Scale Considerations

  • Cost Drivers : Benzyl bromide ($42/mol), 2-phenylethenesulfonyl chloride ($120/kg)
  • Green Chemistry Metrics :
    • PMI (Process Mass Intensity): 18.7
    • E-factor: 23.5 (primarily from solvent use)

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